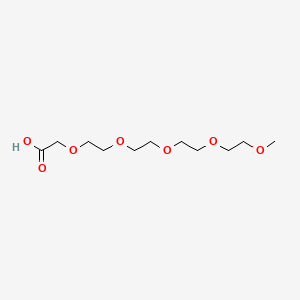

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTZAHIJJCRGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166842 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-66-1 | |

| Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative crucial in modern drug development and bioconjugation.

Introduction: The Role of Discrete PEG Linkers in Bioconjugation

This compound, also known as mPEG5-acid or MeO-(PEG)4-CH2COOH, is a monodisperse oligo(ethylene glycol) derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors. Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the properties of the final conjugate. The molecule consists of a chain of five ethylene glycol units, capped with a methyl ether at one end and a carboxylic acid at the other. This heterobifunctional nature is key to its utility as a flexible, hydrophilic spacer and linker in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation half-life, to the conjugated molecule.

Physicochemical Properties: A Quantitative Overview

The precise chemical and physical properties of this compound are fundamental to its handling, reactivity, and performance in various applications.

| Property | Value | Source |

| Molecular Formula | C11H22O7 | [3] |

| Molecular Weight | 266.29 g/mol | [3] |

| CAS Number | 16024-66-1 | [3] |

| Appearance | Colorless to slightly yellow liquid or solid | N/A |

| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.39 ± 0.10 | [3] |

| Solubility | DMSO: 100 mg/mL (375.53 mM) | [4] |

| Soluble in water and most organic solvents. | [2] |

Acidity (pKa)

The predicted pKa of approximately 3.39 suggests that the terminal carboxylic acid is a relatively strong acid for an organic acid, a feature influenced by the electron-withdrawing effect of the adjacent ether oxygen.[3] This acidity is a critical parameter in its reactivity, particularly in coupling reactions. At physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form, rendering it nucleophilic and ready for activation.

Solubility

The presence of the oligo(ethylene glycol) chain confers high hydrophilicity to the molecule, making it soluble in a wide range of solvents, including water, dimethyl sulfoxide (DMSO), and other common organic solvents.[2][4] This broad solubility is a significant advantage in bioconjugation reactions, which often require a solvent system that can accommodate both a hydrophilic PEG linker and a more hydrophobic small molecule drug or protein.

Stability

Oligo(ethylene glycol) derivatives are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases can lead to degradation of the polyether chain. For the terminal carboxylic acid, standard esterification or amidation reaction conditions are well-tolerated. It is advisable to store the compound at 2-8°C to minimize potential degradation over time.[4]

Synthesis and Characterization: Ensuring Quality and Purity

The synthesis of this compound typically involves the Williamson ether synthesis, followed by oxidation of a terminal alcohol or hydrolysis of an ester. A common route starts from tetraethylene glycol monomethyl ether.

Caption: A generalized synthetic workflow for this compound.

Detailed Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of this compound:

-

Deprotonation: To a solution of tetraethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir at room temperature for 1 hour. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the terminal hydroxyl group, forming the highly reactive alkoxide.

-

Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate in anhydrous THF dropwise. The use of a tert-butyl ester protects the carboxylic acid from participating in side reactions and allows for selective deprotection later.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. TFA is a strong acid that effectively cleaves the tert-butyl ester with minimal side reactions.

-

Purification: Remove the solvent and excess TFA under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methoxy group protons around 3.3 ppm, a complex multiplet for the ethylene glycol protons between 3.5 and 3.7 ppm, and a singlet for the methylene protons adjacent to the carboxylic acid around 4.1 ppm. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbons of the ethylene glycol units, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 266.1365 g/mol .[3]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in the reactivity of its terminal carboxylic acid, which can be readily coupled to primary amines on biomolecules to form stable amide bonds.

Amide Bond Formation via EDC/NHS Coupling

A widely used and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[6][7][8]

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Causality in Experimental Choices:

-

EDC: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. It is water-soluble, allowing for reactions to be performed in aqueous buffers.[8]

-

NHS: The O-acylisourea intermediate formed with EDC is highly reactive but also unstable in aqueous solutions and prone to hydrolysis back to the carboxylic acid. NHS is added to react with this intermediate to form a more stable, yet still highly amine-reactive, NHS ester. This two-step process increases the efficiency of the coupling reaction.[6][8]

-

pH Control: The activation step with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS ester with the amine is favored at a neutral to slightly basic pH (7.2-8.5).[8][9]

Step-by-Step Protocol for EDC/NHS Coupling

The following is a general protocol for conjugating this compound to a primary amine-containing molecule:

-

Reagent Preparation: Prepare fresh stock solutions of the PEG-acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or aqueous buffer (e.g., MES buffer for activation).

-

Activation of PEG-Acid: In a reaction vessel, dissolve the PEG-acid in the activation buffer. Add EDC and NHS. A common molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS), but this may require optimization. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6][9]

-

Coupling to the Amine: Add the amine-containing molecule to the activated PEG-acid solution. Adjust the pH to 7.2-8.5 if necessary. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

-

Purification: Purify the conjugate using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Versatile Tool for Advanced Drug Development

This compound is a well-defined, versatile chemical entity that plays a pivotal role in the development of sophisticated bioconjugates. Its discrete nature ensures reproducibility, while its chemical properties, particularly the reactivity of the terminal carboxylic acid, allow for controlled and efficient conjugation to biomolecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug delivery and targeted therapies.

References

- Google Patents. (2010). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.

-

González, L., & Vaillard, S. P. (2013). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Chemistry, 17(16), 1736-1753. Retrieved from [Link]

-

Guastavino, J. F., Vaillard, V., Cristaldi, M., & Vaillard, S. (2016). Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). RSC Advances, 6(79), 75863-75870. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route and chemical structure of (a) mPEG-acid and (b) mPEG-g-chitosan. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chloroacetylated methoxypoly(ethylene glycol) (MPEG-Cl) macroinitiator. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid Dissociation Constant (p K a ) of Common Monoethylene Glycol (MEG) Regeneration Organic Acids and Methyldiethanolamine at Varying MEG Concentration, Temperature, and Ionic Strength. Retrieved from [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

ChemBK. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]

Sources

- 1. This compound | 16024-66-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 16024-66-1 [amp.chemicalbook.com]

- 5. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

2,5,8,11,14-Pentaoxahexadecan-16-oic acid structure and molecular weight.

An In-depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Structure, Properties, and Application in Bioconjugation

Introduction

This compound is a discrete polyethylene glycol (dPEG®) derivative that has garnered significant attention in the fields of drug development, nanotechnology, and materials science.[1][2] Unlike traditional polydisperse PEG polymers, this compound is a monodisperse entity, meaning it has a precisely defined structure and molecular weight. This attribute is critical for the synthesis of highly pure, well-characterized bioconjugates, where batch-to-batch consistency is paramount.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's structure, physicochemical properties, and a detailed protocol for its application as a hydrophilic linker in bioconjugation, a cornerstone technique in modern therapeutics.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its amphiphilic nature, imparted by a hydrophilic chain of five ethylene glycol units and terminated by two distinct functional groups: a methoxy ether group at one end and a carboxylic acid at the other.[3][4] The official IUPAC name for this compound is 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.[5][6]

The structure is systematically designed. The polyether backbone provides excellent water solubility, while the terminal carboxylic acid serves as a versatile chemical handle for covalent modification, most commonly with primary amines.[3][4]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The precise molecular characteristics of this compound are essential for stoichiometric calculations in conjugation reactions and for predicting the behavior of the resulting conjugates.

| Property | Value | Source |

| Molecular Formula | C11H22O7 | [3][5][6] |

| Molecular Weight | 266.29 g/mol | |

| Exact Mass | 266.13655304 Da | |

| CAS Number | 16024-66-1 | [3] |

| Density | 1.125 g/cm³ | |

| Boiling Point | 379.6°C at 760 mmHg | [3] |

| pKa (Predicted) | 3.39 ± 0.10 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 7 | [3] |

| Canonical SMILES | COCCOCCOCCOCCOCC(=O)O | [3] |

Core Application: A Linker in Bioconjugation

The primary utility of this compound is as a flexible, hydrophilic spacer arm or linker. In drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector.[4] It critically influences the solubility, stability, and pharmacokinetic profile of the entire construct.

Causality in Linker Selection:

-

Hydrophilicity: The ethylene glycol repeats impart high water solubility.[3] When conjugating a hydrophobic small molecule drug to a protein, this PEG linker can mitigate aggregation and improve the overall solubility of the conjugate.

-

Biocompatibility: The PEG motif is well-established as being non-toxic and having low immunogenicity, reducing the risk of adverse immune responses.

-

Defined Length: As a monodisperse compound, it provides precise spatial separation between the conjugated molecules. This is crucial in applications like PROTACs, where the distance and orientation between a target protein and an E3 ligase must be optimized for efficient ubiquitination.

Caption: Conceptual workflow of a PROTAC utilizing the PEG linker.

Experimental Protocol: Amide Coupling to a Primary Amine

This protocol details a standard procedure for conjugating this compound to an amine-containing molecule (e.g., a peptide, protein, or small molecule) using carbodiimide chemistry.

Trustworthiness through Self-Validation: This protocol incorporates in-process controls and post-reaction validation steps to ensure the reaction has proceeded as intended. The causality for each step is explained to empower the researcher to troubleshoot effectively.

Materials

-

This compound

-

Amine-containing substrate (Molecule-NH₂)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-Hydroxysuccinimide (NHS) or HOBt

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4 for biomolecules)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Analytical HPLC system with C18 column

-

Mass Spectrometer (e.g., LC-MS)

Experimental Workflow

Caption: Step-by-step workflow for amide bond conjugation.

Detailed Procedure

-

Activation of the Carboxylic Acid (Formation of NHS Ester)

-

Rationale (Causality): The carboxylic acid is a poor leaving group. EDC reacts with it to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS-ester, which minimizes side reactions like hydrolysis.

-

Procedure:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Add EDC (1.5 equivalents) to the solution.

-

Allow the activation reaction to proceed at room temperature for 30-60 minutes.

-

-

-

Conjugation to the Amine

-

Rationale: The primary amine of the substrate acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

-

Procedure:

-

Dissolve the amine-containing substrate (1.0 equivalent) in the appropriate reaction buffer or solvent.

-

Add the activated PEG-NHS ester solution dropwise to the substrate solution while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by analytical HPLC.

-

-

-

Quenching and Purification

-

Rationale: Any unreacted NHS-ester must be quenched to prevent non-specific reactions during purification or storage. Purification via HPLC separates the desired conjugate from starting materials, byproducts (e.g., EDC-urea), and quenched linker.

-

Procedure:

-

Add a small amount of hydroxylamine or Tris buffer to quench any remaining activated linker.

-

Dilute the reaction mixture with an appropriate solvent for injection.

-

Purify the conjugate using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

-

-

Validation

-

Rationale: It is essential to confirm the identity and purity of the final product.

-

Procedure:

-

Collect the fractions from HPLC that correspond to the product peak.

-

Analyze the collected fractions using LC-MS. The observed mass should correspond to the calculated mass of the final conjugate ([Mass of Substrate] + [Mass of PEG linker] - [Mass of H₂O]).

-

Assess purity by integrating the peak area on the HPLC chromatogram.

-

-

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilic nature, and reactive terminal handle provide a reliable platform for constructing sophisticated molecular architectures. Understanding the principles behind its activation and conjugation is key to leveraging its full potential in creating next-generation therapeutics and advanced materials.

References

-

This compound - LookChem. [Link]

-

This compound - ChemBK. [Link]

-

2,5,8,11,14-Pentaoxahexadecan-16-ol - ChemBK. [Link]

-

Product information, this compound | P&S Chemicals. [Link]

-

2,5,8,11,14-Pentaoxahexadecane | C11H24O5 | CID 19982973 - PubChem. [Link]

-

Product information, this compound | P&S Chemicals. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5,8,11,14-pentaoxahexadecan-16-oic acid (CAS: 16024-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Linkers in Modern Therapeutics

The compound identified by CAS number 16024-66-1 is 2,5,8,11,14-pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative.[1][2] Often referred to by synonyms such as m-PEG4-CH2COOH or m-PEG5-acid, this molecule is a monofunctional PEG linker.[2][3][4] It possesses a terminal methoxy (m) group, rendering one end inert, and a reactive carboxylic acid group at the other.[3][5] This structure makes it a valuable tool in bioconjugation, drug delivery, and the development of sophisticated therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][5][6]

The hydrophilic PEG chain is instrumental in enhancing the aqueous solubility and stability of conjugated molecules.[3][7] Understanding the core physicochemical properties of this linker is paramount for designing effective conjugation strategies, predicting the behavior of the resulting conjugates, and ultimately, accelerating the drug development pipeline. This guide provides a detailed examination of these properties, grounded in available data and established chemical principles.

Chemical Identity and Core Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are summarized below. It is important to note that while some data are from experimental measurements reported by suppliers, others are predicted values derived from computational models.

| Property | Value | Source(s) |

| CAS Number | 16024-66-1 | [1][3][7][8] |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | m-PEG4-CH2COOH, m-PEG5-acid | [3][4] |

| Molecular Formula | C11H22O7 | [1][2][7][8] |

| Molecular Weight | 266.29 g/mol | [1][2][7][8] |

| Appearance | White or Off-White Solid; Colorless or Light Yellowish Liquid | [8][9][10] |

| Purity | ≥95% | [7][8] |

| Boiling Point | 379.6 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.39 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL), Water, DMF, Chloroform | [3][5] |

| Storage Conditions | -18°C to -20°C for long-term storage, avoid light | [3][8][10] |

Reactivity and Functional Application

The primary utility of this compound lies in its terminal carboxylic acid group. This functional group is a versatile handle for covalent modification, most commonly with primary and secondary amines to form highly stable amide bonds.[3][7] This reaction is not spontaneous and requires the use of activating agents, a principle that forms the basis of its application in bioconjugation.

Core Reactivity: Amide Bond Formation

The conversion of the carboxylic acid to a reactive intermediate is essential for efficient conjugation. The most common method involves carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

The workflow for this critical reaction can be visualized as follows:

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Causality Behind the Workflow:

-

Activation: EDC reacts with the carboxylic acid of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, especially in aqueous environments, which would regenerate the starting carboxylic acid and reduce conjugation efficiency.

-

Stabilization: To mitigate hydrolysis, NHS (or sulfo-NHS for aqueous reactions) is introduced. It rapidly reacts with the O-acylisourea to form a more stable, yet still highly amine-reactive, NHS-ester. This semi-stable intermediate can be purified or used in situ for the subsequent conjugation step.

-

Conjugation: The NHS-activated PEG ester readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues on a protein surface) to form a stable amide bond, releasing the NHS leaving group.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating m-PEG-COOH to a protein of interest using EDC/sulfo-NHS chemistry in an aqueous buffer.

Materials:

-

m-PEG-COOH (CAS: 16024-66-1)

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC hydrochloride

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Reagent Preparation:

-

Equilibrate m-PEG-COOH, EDC, and sulfo-NHS to room temperature before opening vials to prevent moisture condensation.

-

Prepare stock solutions of all reagents immediately before use in the appropriate buffers.

-

-

Protein Preparation:

-

Dissolve or dilute the protein in the Activation Buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.

-

-

PEG Linker Activation:

-

Dissolve m-PEG-COOH in the Activation Buffer.

-

Add a molar excess of EDC and sulfo-NHS to the m-PEG-COOH solution. A typical starting point is a 2- to 5-fold molar excess of each over the PEG linker.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the freshly activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will depend on the desired degree of labeling and must be optimized empirically.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining activated PEG linker, terminating the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted PEG linker and byproducts from the PEG-protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

-

The logical flow of this experimental design can be visualized as follows:

Caption: Step-by-step experimental workflow for protein PEGylation.

Safety and Handling

References

- ChemIndex. (n.d.). 16024-66-1 | 2,5,8,11,14-pentaoxahexadecan-16-oic ...

- Sinopeg.com. (n.d.). MPEG4-CH2COOH [C11H22O7] Cas:16024-66-1 Manufacturer.

- ChemicalBook. (2025). This compound | 16024-66-1.

- Chemsrc. (n.d.). m-PEG4-CH2COOH | CAS#:16024-66-1.

- AxisPharm. (n.d.). m-PEG4-CH2COOH, CAS 16024-66-1.

- PubChem. (n.d.). 3,6,9,12,15-Pentaoxahexadecanoic acid | C11H22O7 | CID 85242.

- CP Lab Safety. (n.d.). High Purity PEG Reagent, mPEG4-OCH2COOH, 97% Min Purity, 5 grams.

- Sigma-Aldrich. (n.d.). m-PEG4-CH2COOH | 16024-66-1.

- Benchchem. (n.d.). In-Depth Technical Guide: m-PEG5-CH2COOH (CAS ...).

- ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.

- MedchemExpress.com. (n.d.). Product Data Sheet.

- Benchchem. (2025). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.

Sources

- 1. 16024-66-1 | this compound [chemindex.com]

- 2. 3,6,9,12,15-Pentaoxahexadecanoic acid | C11H22O7 | CID 85242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16024-66-1 [chemicalbook.com]

- 4. m-PEG4-CH2COOH | CAS#:16024-66-1 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. m-PEG4-CH2COOH, CAS 16024-66-1 | AxisPharm [axispharm.com]

- 8. MPEG4-CH2COOH [C11H22O7] Cas:16024-66-1 Manufacturer | Sinopeg.com [sinopeg.com]

- 9. calpaclab.com [calpaclab.com]

- 10. m-PEG4-CH2COOH | 16024-66-1 [sigmaaldrich.com]

- 11. accelachem.com [accelachem.com]

A Comprehensive Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Versatile Linker in Bioconjugation and Drug Discovery

Introduction

In the landscape of modern drug development and biomedical research, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy. Among the arsenal of chemical tools available, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. This guide provides an in-depth technical overview of a specific and widely utilized monodisperse PEG linker: 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. This heterobifunctional molecule, featuring a terminal carboxylic acid and a methoxy-capped oligoethylene glycol chain, offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length, making it an invaluable asset in bioconjugation, targeted drug delivery, and the design of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's nomenclature, physicochemical properties, and practical applications. A significant focus is placed on the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Nomenclature and Synonyms

The systematic naming of this compound can be complex, leading to the use of numerous synonyms in literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate identification and sourcing.

| Synonym | Source Type |

| 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | IUPAC Name[1] |

| 3,6,9,12,15-pentaoxahexadecanoic acid | Alternative Name[2] |

| mPEG4-CH2COOH | Common Abbreviation[2][3] |

| m-PEG4-acetic acid | Common Abbreviation[2] |

| Methyl-PEG4-CH2COOH | Common Abbreviation[2] |

| mPEG5-CH2COOH | Common Abbreviation[2] |

| 2,5,8,11,14-Pentaoxa-16-hexadecanoic Acid | Alternative Name[2] |

| (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid | Alternative Name[2] |

| 2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)acetic acid | Alternative Name[2] |

| EINECS 240-163-7 | Registry Number[1] |

| MFCD00021759 | Registry Number[2] |

Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct physicochemical characteristics. The presence of the oligoethylene glycol chain imparts significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules—a critical attribute for many biopharmaceuticals.[4]

| Property | Value |

| CAS Number | 16024-66-1[1][2] |

| Molecular Formula | C11H22O7[1][2] |

| Molecular Weight | 266.29 g/mol [2][5] |

| Appearance | Colorless to slightly yellow powder[5] |

| Boiling Point | 379.6 °C at 760 mmHg[2] |

| Density | 1.125 g/cm³[5] |

| pKa | 3.39 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in anhydrous ethanol and dimethyl sulfoxide, insoluble in water.[5] |

Core Applications in Research and Drug Development

The primary application of this compound lies in its function as a hydrophilic spacer and linker in bioconjugation.[3] Its defined length and chemical handles allow for precise control over the architecture of complex biomolecular constructs.

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[6] The conjugation of this compound can:

-

Increase Hydrodynamic Size: This leads to reduced renal clearance and a longer circulating half-life in vivo.[7]

-

Enhance Solubility: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic proteins.[8]

-

Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system and subsequent anti-drug antibody (ADA) formation.[9][10]

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13][14]

This compound is a commonly employed building block for PROTAC linkers.[4] The oligoethylene glycol motif provides the necessary flexibility and hydrophilicity to facilitate the productive interaction of the two protein partners, ultimately leading to the ubiquitination and degradation of the target protein.[11][15]

Experimental Protocol: Amine Coupling via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be efficiently coupled to primary amines (e.g., lysine residues on a protein) using carbodiimide chemistry. The following protocol provides a detailed, step-by-step methodology for this conjugation.

Principle of the Reaction

The coupling is a two-step process:

-

Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16]

-

Formation of a Stable NHS Ester: This intermediate is stabilized by reaction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step improves reaction efficiency by preventing hydrolysis of the O-acylisourea intermediate.[16][17]

-

Amine Coupling: The NHS ester reacts with a primary amine to form a stable amide bond.[16]

Materials and Reagents

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[18]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[19]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)[]

Protocol

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, dissolve the this compound in Activation Buffer.

-

Add EDC and NHS to the solution. A recommended starting molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[16]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Amine Coupling:

-

Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule.

-

Immediately add the activated PEG linker solution to the amine-containing solution. A molar excess of the PEG linker (e.g., 10-20 fold) is often used to drive the reaction, but this should be optimized for the desired degree of labeling.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[17]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Product:

-

The choice of purification method depends on the properties of the conjugate.

-

Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from unreacted PEG linker and coupling reagents.[][21]

-

Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge resulting from the conjugation.[7][]

-

Reverse Phase Chromatography (RP-HPLC): Suitable for the purification of smaller PEGylated molecules and peptides.[]

-

Diafiltration/Ultrafiltration: Can be used to remove smaller molecular weight impurities.[21][22]

-

Conclusion

This compound represents a powerful and versatile tool in the field of bioconjugation and drug discovery. Its well-defined structure, hydrophilicity, and reactive handle provide researchers with precise control over the modification of biomolecules. A thorough understanding of its properties and the chemical principles behind its application, as detailed in this guide, is essential for its successful implementation in the development of next-generation therapeutics. The provided protocols offer a robust starting point for experimentation, with the acknowledgment that optimization is key to achieving the desired outcomes for each unique application.

References

-

Pennsylvania State University. Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]

-

Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. PubMed. Retrieved from [Link]

-

Ljungcrantz, C., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]

-

P&S Chemicals. Product information, this compound. Retrieved from [Link]

-

Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. Semantic Scholar. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]

-

Ishida, T., & Kiwada, H. (2020). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis Online. Retrieved from [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). Retrieved from [Link]

-

Biopharma PEG. PROTAC Linkers. Retrieved from [Link]

-

YouTube. Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). (2025). Retrieved from [Link]

-

Mohamed, M., et al. (2021). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. Retrieved from [Link]

-

Caliceti, P., et al. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. NIH. Retrieved from [Link]

-

YouTube. Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). (2025). Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

ChemBK. This compound. (2024). Retrieved from [Link]

-

Pharmaffiliates. 2,5,8,11,14-pentaoxahexadecane-16-sulfonic acid. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. mPEG4-CH2COOH - CD Bioparticles [cd-bioparticles.net]

- 4. This compound | 16024-66-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 8. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. precisepeg.com [precisepeg.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. broadpharm.com [broadpharm.com]

- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

An In-depth Technical Guide to the m-PEG4-CH2COOH Linker: Structure, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of the methoxy-polyethylene glycol-acetic acid (m-PEG4-CH2COOH) linker, a cornerstone in modern bioconjugation and drug development. We will delve into its fundamental structure, physicochemical properties, and diverse applications, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of drug development, biotechnology, and chemical biology who seek to leverage the unique advantages of this versatile linker.

Introduction: The Power of PEGylation and the Rise of Discrete PEG Linkers

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy for enhancing the therapeutic properties of molecules.[1] PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, prolonging its circulation half-life by reducing renal clearance, and decreasing immunogenicity.[2][3]

While polydisperse PEGs have been traditionally used, there is a growing demand for monodisperse or discrete PEG (dPEG®) linkers. These linkers, like m-PEG4-CH2COOH, consist of a precise number of PEG units, offering a single, well-defined chemical structure and an exact molecular weight.[4] This monodispersity is crucial for the synthesis of highly pure and well-characterized bioconjugates, a critical requirement for therapeutic applications.

The m-PEG4-CH2COOH linker, with its terminal methoxy group and a carboxylic acid functional group, is a particularly versatile tool. The methoxy group provides a chemically inert cap, while the carboxylic acid allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond.[5]

Structure and Physicochemical Properties of m-PEG4-CH2COOH

The m-PEG4-CH2COOH linker is characterized by a short, hydrophilic chain of four ethylene glycol units, flanked by a methoxy group at one terminus and a carboxymethyl group at the other.

Chemical Structure

Caption: Chemical structure of m-PEG4-CH2COOH.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the m-PEG4-CH2COOH linker.

| Property | Value | Reference |

| Molecular Formula | C11H22O7 | [6] |

| Molecular Weight | 266.29 g/mol | [6] |

| CAS Number | 16024-66-1 | [6] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [7] |

| Purity | Typically >95% | [6] |

Core Applications in Bioconjugation and Drug Development

The unique properties of the m-PEG4-CH2COOH linker make it a valuable tool in a wide range of applications, from enhancing the properties of therapeutic proteins to enabling the construction of complex drug delivery systems.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[8] The linker plays a critical role in the stability and efficacy of an ADC.[9] The m-PEG4-CH2COOH linker is frequently incorporated into ADC design to:

-

Enhance Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of the often-hydrophobic drug-linker complex, which can help to prevent aggregation and improve the overall stability of the ADC.[3][8]

-

Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce its clearance, leading to a longer circulation half-life.[10]

-

Provide a Flexible Spacer: The length of the PEG chain can be optimized to ensure that the cytotoxic payload can be efficiently released at the target site without steric hindrance.[9]

The carboxylic acid terminus of the m-PEG4-CH2COOH linker can be conjugated to an amine-containing payload, and the resulting drug-linker complex can then be attached to the antibody.[11]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.[13]

The m-PEG4-CH2COOH linker is an excellent choice for PROTAC synthesis due to its ability to:

-

Increase Solubility and Cell Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the entire PROTAC molecule, which is often large and hydrophobic, thereby enhancing its cell permeability and oral absorption.[12][14]

-

Provide Optimal Spacing and Flexibility: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] The PEG4 unit offers a well-defined spacer that can be readily modified to optimize PROTAC efficacy.

-

Facilitate Modular Synthesis: The carboxylic acid group provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, allowing for a modular and efficient synthetic strategy.[12]

Caption: PROTAC-mediated protein degradation pathway.

General Protein and Peptide Modification

The m-PEG4-CH2COOH linker is widely used for the PEGylation of proteins and peptides to improve their therapeutic properties.[1] The process typically involves the activation of the carboxylic acid group to form an amine-reactive intermediate, which then reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on the protein or peptide.[1] This modification can lead to:

-

Increased Half-Life: The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance and extending its circulation time.[2]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[2]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[2]

-

Improved Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of proteins that are prone to aggregation.[15]

Nanoparticle Functionalization

The m-PEG4-CH2COOH linker can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery, imaging, and diagnostics.[15] The PEG chains create a hydrophilic layer on the nanoparticle surface, which can:

-

Prevent Opsonization and Phagocytosis: The "stealth" effect of the PEG layer reduces the recognition and clearance of nanoparticles by the reticuloendothelial system, prolonging their circulation time.[15]

-

Improve Stability: The hydrophilic coating prevents the aggregation of nanoparticles in biological fluids.

-

Provide a Functional Handle for Targeting: The terminal carboxylic acid group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface, enabling targeted drug delivery.[10]

Experimental Protocols: A Practical Guide to Using m-PEG4-CH2COOH

The following protocols provide a general framework for the activation and conjugation of the m-PEG4-CH2COOH linker to amine-containing biomolecules. Optimization of reaction conditions is often necessary for specific applications.

Activation of the Carboxylic Acid Group via NHS Ester Formation

This protocol describes the activation of the terminal carboxylic acid of the m-PEG4-CH2COOH linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[2][16]

Materials:

-

m-PEG4-CH2COOH

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[17]

Procedure:

-

Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare a stock solution of m-PEG4-CH2COOH in anhydrous DMF or DMSO.

-

Activation Reaction:

-

In a clean, dry reaction vessel, dissolve the m-PEG4-CH2COOH in the Activation Buffer.

-

Add EDC (1.5-5 molar excess over the PEG linker) and NHS (1.5-5 molar excess over the PEG linker).[2]

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes.[2][17] The activated linker is now ready for immediate use in the conjugation reaction.

-

General Protocol for Conjugation to Primary Amines

This protocol outlines the reaction of the activated m-PEG4-CH2COOH-NHS ester with primary amines on a biomolecule, such as a protein or peptide.

Materials:

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Activated m-PEG4-CH2COOH-NHS ester (from Protocol 4.1)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5. Important: Avoid buffers containing primary amines like Tris.[2][18]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[18]

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines.[2]

-

Conjugation Reaction:

-

Immediately add the freshly prepared activated PEG-NHS ester solution to the biomolecule solution. A typical starting molar excess of the PEG linker to the biomolecule is 10:1 to 50:1, which should be optimized for the desired degree of PEGylation.[2]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2]

-

-

Quenching the Reaction:

-

Purification: Remove the excess, unreacted PEG linker and byproducts from the PEGylated biomolecule using a suitable purification method such as SEC or dialysis.[16]

Caption: General workflow for bioconjugation using m-PEG4-CH2COOH.

Troubleshooting Common Issues in PEGylation

| Issue | Potential Cause | Suggested Solution | Reference |

| Low Conjugation Efficiency | Inefficient activation of the PEG-acid. | Ensure the correct pH for activation (4.5-6.0). Use fresh EDC/NHS. | [2] |

| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | [2] | |

| Presence of competing primary amines in the buffer. | Use amine-free buffers such as PBS or MES. | [2] | |

| Biomolecule Aggregation | High molar excess of the PEG linker. | Optimize the molar ratio of the PEG linker to the biomolecule. | [19] |

| Suboptimal reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (4°C) and ensure the pH is within the optimal range for the biomolecule's stability. | [2] | |

| Biomolecule Inactivation | Modification of critical amine residues in the active site. | Consider site-specific conjugation strategies if available. Optimize the degree of PEGylation to minimize modification of essential residues. | |

| Denaturation during the reaction. | Perform the reaction at a lower temperature (4°C). | [2] |

Conclusion: A Versatile Tool for Advancing Therapeutics and Diagnostics

The m-PEG4-CH2COOH linker stands out as a highly versatile and valuable tool in the field of bioconjugation. Its well-defined structure, hydrophilicity, and reactive carboxylic acid terminus provide researchers with a robust platform for developing next-generation therapeutics and diagnostics. From enhancing the pharmacokinetic profiles of proteins and peptides to enabling the precise construction of ADCs and PROTACs, the applications of this discrete PEG linker are both broad and impactful. By understanding its fundamental properties and employing optimized experimental protocols, scientists can effectively harness the power of m-PEG4-CH2COOH to advance their research and development goals.

References

-

AxisPharm. Application of PEG Linker. [Link]

-

MolecularCloud. PEG Linkers And Their Applications In Different Fields. [Link]

-

Chemsrc. m-PEG4-CH2COOH | CAS#:16024-66-1. [Link]

-

Creative Biolabs. m-PEG4-NHS Ester PEGylation Crosslinker (CAT#: OLY-1023-YS251). [Link]

-

CONICET. mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. [Link]

-

MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. m-PEG4-CH2COOH, 16024-60-5 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 10. Application of PEG Linker | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Oligoethylene glycol carboxylic acid fundamental characteristics.

An In-Depth Technical Guide to the Fundamental Characteristics of Oligoethylene Glycol Carboxylic Acids

Introduction: The Versatile Building Block

Oligoethylene glycol (OEG) derivatives, and specifically those terminated with a carboxylic acid (OEG-COOH), represent a cornerstone class of molecules in modern biotechnology, drug development, and materials science. Their unique combination of a hydrophilic, biocompatible OEG backbone and a reactive carboxylic acid terminus makes them indispensable tools for researchers. The OEG chain, composed of repeating ethylene glycol units, imparts excellent water solubility and creates a "stealth" effect that can reduce non-specific protein adsorption and minimize immune responses in biological systems.[][2][3] The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a vast array of molecules and surfaces, enabling the precise engineering of complex bioconjugates and functional materials.[4]

This guide provides a comprehensive overview of the fundamental characteristics of OEG-COOH, from synthesis and purification to detailed physicochemical properties and core applications. It is designed to serve as a technical resource for researchers and professionals who seek to leverage these powerful molecules in their work.

Section 1: Synthesis and Purification Strategies

The synthesis of OEG-COOH can be broadly categorized into two main approaches: the direct oxidation of a terminal hydroxyl group or the derivatization of the hydroxyl group with a carboxyl-containing reagent.[5] The choice of method often depends on the desired scale, the required purity, and the nature of the starting OEG material (e.g., monofunctional vs. difunctional).

Synthetic Methodologies

A. Direct Oxidation of Terminal Alcohols: This is a common and direct route to convert the hydroxyl (-OH) group of an OEG into a carboxylic acid (-COOH).

-

Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.[6][7] However, these conditions can be harsh and may lead to the cleavage of the ether bonds within the OEG backbone, particularly with longer chains or elevated temperatures.[5][7]

-

Milder, Catalytic Methods: More controlled oxidation can be achieved using catalysts like nitrogen oxide radicals (e.g., TEMPO) in the presence of a co-oxidant like sodium hypochlorite.[5] This method proceeds under milder, alkaline conditions, preserving the integrity of the OEG chain and yielding a more uniform product.[5]

B. Derivatization of Terminal Alcohols: This approach involves a two-step process where the OEG's hydroxyl group is first reacted with a molecule that introduces a protected carboxyl group, followed by deprotection.

-

Reaction with Anhydrides: A common method involves reacting the OEG-OH with succinic anhydride. This opens the anhydride ring and directly attaches a four-carbon chain terminating in a carboxylic acid.

-

Williamson Ether Synthesis: This involves deprotonating the OEG-OH to form an alkoxide, which is then reacted with an alpha-halo ester (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ester group yields the desired OEG-COOH.[6]

Purification Techniques

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents.

-

Extraction: Liquid-liquid extraction is frequently used. For example, after an aqueous oxidation reaction, the product can be extracted into an organic solvent like dichloromethane.[6] Adjusting the pH is key; at low pH, the OEG-COOH is protonated and more soluble in organic solvents, while at high pH, the carboxylate salt is water-soluble, allowing for the removal of non-acidic impurities.

-

Precipitation/Crystallization: The purified OEG-COOH can often be isolated as a solid by precipitation from a solution by adding a non-solvent (e.g., precipitating from dichloromethane with diethyl ether) or by crystallization at low temperatures.[6][8]

-

Chromatography: For high-purity applications, silica gel chromatography can be employed to separate the desired product from impurities based on polarity.[2][9]

Experimental Protocol: Synthesis of OEG-Dicarboxylic Acid via Jones Oxidation

This protocol describes the direct oxidation of an OEG diol to its corresponding dicarboxylic acid using a chromium-based oxidant.

Materials:

-

Oligoethylene glycol diol (e.g., PEG 3400)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (96%)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5g of OEG diol in 25 mL of deionized water containing 8 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Separately, prepare the Jones reagent by dissolving 0.235 g of CrO₃ in 5 mL of water.

-

Slowly add the Jones reagent dropwise to the stirring OEG solution. The color of the solution will change from orange to a green-blue color.

-

Allow the reaction to stir at room temperature for 8 hours.

-

After the reaction is complete, add 25 mL of water to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with three 100 mL portions of dichloromethane.

-

Combine the organic layers and wash them twice with 25 mL of water, followed by two washes with 25 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the OEG-dicarboxylic acid product.[6]

Section 2: Core Physicochemical Properties

The properties of OEG-COOH are a direct result of its amphiphilic nature, combining a polar, flexible backbone with an acidic head group.

-

Structure and Solubility: OEG-COOH consists of a linear polyether backbone, which is highly hydrophilic. This leads to excellent solubility in water and many polar organic solvents.[][5] For shorter OEG chains (1-4 ethylene glycol units), the molecules are completely miscible with water.[10] As the chain length increases, the polymer becomes more solid-like but generally retains its water solubility.[10]

-

Acidity (pKa): The terminal carboxylic acid group is weakly acidic, with a pKa value typically in the range of 3.4 to 4.8.[11] This means that at physiological pH (~7.4), the carboxyl group will be deprotonated and exist as a negatively charged carboxylate (-COO⁻), which is crucial for its role in electrostatic interactions and certain conjugation chemistries.

-

Biocompatibility and Hydrophilicity: The ethylene glycol units are known for their ability to coordinate with water molecules, creating a hydration shell around the molecule. This hydration layer is responsible for the high water solubility and is believed to be the basis for the "stealth" properties that reduce recognition by the immune system and prevent non-specific adsorption of proteins.[][3]

Table 1: Summary of Key Physicochemical Properties

| Property | Description | Significance |

| Appearance | Varies from viscous liquid to waxy solid depending on molecular weight.[10] | Affects handling and formulation procedures. |

| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, DCM).[][5][10] | Enables use in aqueous biological buffers and diverse reaction conditions. |

| pKa | Typically 3.4 - 4.8 for the terminal carboxyl group.[11] | Determines the charge state at a given pH, critical for reactivity and interactions. |

| Hydrophilicity | High, due to the polyether backbone.[] | Confers biocompatibility and "stealth" properties. |

| Reactivity | Carboxylic acid allows for standard coupling chemistries (e.g., amidation, esterification).[4] | Provides a versatile handle for conjugation to biomolecules and surfaces. |

Section 3: Essential Characterization Techniques

Confirming the successful synthesis and purity of OEG-COOH is paramount. A combination of spectroscopic techniques is typically employed for full characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is one of the most powerful tools for confirming the structure. The spectrum will show a large, characteristic peak around 3.6 ppm corresponding to the repeating -CH₂CH₂O- protons of the ethylene glycol backbone. Protons on the carbon adjacent to the newly formed carboxylic acid will be shifted downfield. For instance, in a PEG-COOH derived from a PEG-OH, the triplet corresponding to the -CH₂-OH protons will be replaced by a new signal, often a singlet or triplet, for the -CH₂-COOH protons around 4.1 ppm.[12] The broad singlet for the acidic -COOH proton can sometimes be observed at a very downfield chemical shift (~12 ppm), though its presence and position can be highly dependent on the solvent and concentration.[13]

-

¹³C NMR: The carbon spectrum provides definitive evidence of the carboxyl group, with a characteristic peak appearing in the 165-185 ppm region.[13] The carbons of the PEG backbone typically appear around 70 ppm.[12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR is excellent for identifying functional groups. The successful synthesis of an OEG-COOH is confirmed by the appearance of two key signals:

-

A very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[13]

-

A sharp, strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[13] The broad O-H absorption from the starting alcohol will diminish or disappear, replaced by the characteristic carboxylic acid O-H band.

-

-

Workflow: Spectroscopic Characterization of OEG-COOH

Caption: Workflow for the synthesis and subsequent characterization of OEG-COOH using FTIR and NMR spectroscopy.

Section 4: Core Applications & Methodologies

The true power of OEG-COOH lies in its application as a hydrophilic linker. The carboxylic acid group is a gateway to a multitude of conjugation chemistries.

Bioconjugation via Amide Bond Formation

The most common application of OEG-COOH is its conjugation to primary amines (-NH₂) found in proteins, peptides, and other biomolecules to form a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid.

EDC/NHS Coupling Chemistry: The most prevalent method for activating the carboxyl group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Activation: EDC reacts with the OEG-COOH to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and can be stored or reacted immediately with an amine.

-

Conjugation: The NHS-ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.

Diagram: EDC/NHS Activation and Amine Coupling

Sources

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]

- 5. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Safe Handling of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a frequently utilized polyethylene glycol (PEG) derivative in research and pharmaceutical development. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related molecules, established laboratory best practices, and toxicological information on oligoethylene glycols and carboxylic acids to offer a robust framework for its safe utilization.

Understanding the Compound: Properties and Applications

This compound, also known by synonyms such as mPEG4-acetic acid and [2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse PEG linker containing a terminal carboxylic acid.[1][2] Its hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, making it a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[3][][5] In ADCs, PEG linkers can improve pharmacokinetics, reduce immunogenicity, and allow for higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload.[][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16024-66-1 | [1] |

| Molecular Formula | C11H22O7 | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Boiling Point | 379.6 °C at 760 mmHg | [1] |

| Density | 1.125 g/cm³ | [1] |

| Flash Point | 137.1 °C | [1] |

Hazard Assessment and Toxicological Profile

General PEG Toxicity: Polyethylene glycols are generally considered to have low toxicity and are used in a wide range of pharmaceutical and cosmetic applications.[7][8][9] They typically exhibit little to no ocular or dermal irritation and have low acute and chronic toxicities.[7] However, it is important to note that some low molecular weight oligomers of ethylene glycol can exhibit toxicity at high concentrations.[10] The metabolism of ethylene glycol can lead to the formation of toxic metabolites, including glycolic acid and oxalic acid, which can cause metabolic acidosis and renal toxicity.[11][12]

Carboxylic Acid Hazards: The carboxylic acid moiety introduces acidic properties to the molecule. While this short-chain PEG-acid is not expected to be as corrosive as strong mineral acids, it may still cause irritation to the skin, eyes, and respiratory tract, similar to other organic acids.[13]

Inferred Hazard Profile: Based on the available data for related compounds, this compound should be handled as a potential skin and eye irritant. Inhalation of aerosols or dusts should be avoided.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is paramount when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Rationale and Best Practices |

| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting the eyes from potential splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly. |

| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills and contamination. |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood. |

| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |

Engineering Controls: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage Protocols

Adherence to strict operational procedures is crucial for minimizing risks and ensuring the integrity of research.

General Handling

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[13]

-

Ventilation: Ensure adequate ventilation at all times.[13]

-

Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of aerosols and dust.

Storage

-

Container: Store in a tightly sealed, well-labeled container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Inert Atmosphere: For long-term storage, particularly for reactive derivatives, storing under an inert atmosphere of nitrogen or argon is recommended.

Experimental Workflow: A Bioconjugation Case Study

The primary application of this compound is in bioconjugation, where the terminal carboxylic acid is activated to react with primary amines on biomolecules.[1]

Protocol: Activation of the Carboxylic Acid for Amine Coupling

-